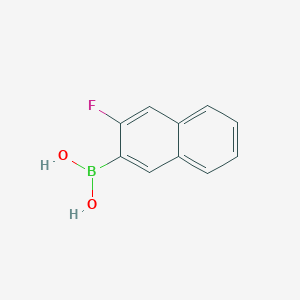

(3-Fluoronaphthalen-2-YL)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3-Fluoronaphthalen-2-YL)boronic acid is an organoboron compound that features a boronic acid functional group attached to a fluorinated naphthalene ring. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoronaphthalen-2-YL)boronic acid typically involves the borylation of 3-fluoronaphthalene. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, making this method efficient and widely used.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions

(3-Fluoronaphthalen-2-YL)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most prominent reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

Oxidation: The boronic acid group can be oxidized to form phenols.

Substitution: The fluorine atom on the naphthalene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, are used to facilitate the coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide, are used for oxidation reactions.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Formed through oxidation of the boronic acid group.

Aplicaciones Científicas De Investigación

Organic Synthesis

Cross-Coupling Reactions:

The most prominent application of (3-Fluoronaphthalen-2-YL)boronic acid is in Suzuki-Miyaura coupling reactions, where it serves as a coupling partner to form biaryl compounds. This reaction is crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Products Formed |

|---|---|---|

| Suzuki-Miyaura Coupling | Forms biaryl compounds | Various biaryl derivatives |

| Borylation | Converts aryl halides to boronic acids | Aryl boronic acids |

| Oxidation | Converts boronic acids to phenols | Phenolic compounds |

Medicinal Chemistry

Drug Development:

Research has indicated the potential of this compound in drug development, particularly as an intermediate in synthesizing bioactive compounds. Its ability to modify selectivity and pharmacokinetic properties makes it attractive for creating new therapeutic agents .

Case Study: Anticancer Activity

Recent studies have explored the incorporation of boronic acids into anticancer agents, demonstrating enhanced activity against prostate cancer cell lines. For instance, modifications using boronic acids have been shown to improve the efficacy of existing drugs like flutamide by enhancing their binding affinity to androgen receptors .

Material Science

Polymer Production:

this compound is also utilized in the production of advanced materials, including polymers and electronic components. Its reactivity allows for the development of materials with tailored properties, suitable for various industrial applications .

Fluorescent Probes

Due to its ability to form stable complexes with diols, this compound is employed in developing fluorescent probes for biological imaging. These probes can help visualize cellular processes and interactions at the molecular level .

Cellular Interactions

Boronic acids interact with diols present in cell membranes and proteins, influencing cellular signaling pathways and metabolic processes. Ongoing research aims to elucidate these interactions further, which may lead to novel therapeutic strategies targeting metabolic disorders .

Mecanismo De Acción

The mechanism of action of (3-Fluoronaphthalen-2-YL)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl product . The boronic acid group also interacts with diols and other Lewis bases, forming stable cyclic esters .

Comparación Con Compuestos Similares

Similar Compounds

Phenylboronic Acid: Another widely used boronic acid in Suzuki-Miyaura coupling.

2-Fluoronaphthalene-3-boronic Acid: A positional isomer with similar reactivity.

4-Fluorophenylboronic Acid: Used in similar coupling reactions but with different electronic properties due to the position of the fluorine atom.

Uniqueness

(3-Fluoronaphthalen-2-YL)boronic acid is unique due to the specific positioning of the fluorine atom on the naphthalene ring, which can influence the electronic properties and reactivity of the compound. This makes it particularly useful in the synthesis of certain biaryl compounds where electronic effects are crucial .

Actividad Biológica

(3-Fluoronaphthalen-2-YL)boronic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, focusing on its interactions with biological systems, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a fluorinated naphthalene moiety attached to a boronic acid group. The presence of the boronic acid functionality allows for the formation of coordinate covalent bonds with nucleophilic sites in biological molecules, which can significantly influence its biological activity.

The mechanism by which this compound exerts its biological effects primarily involves:

- Covalent Bonding : The boron atom can form covalent bonds with nucleophilic residues in proteins, particularly serine and cysteine residues, leading to alterations in protein function.

- Hydrogen Bonding : The hydroxyl group in the boronic acid can participate in hydrogen bonding, enhancing binding affinities to target proteins.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:

- Cell Line Studies : It was shown to have comparable activity to flutamide, a known anti-androgen drug, but with improved selectivity and reduced toxicity profiles. The compound's ability to replace the nitro group in flutamide with a boronic acid moiety may enhance its interaction with androgen receptors (AR), potentially acting as an antagonist .

Enzyme Inhibition

Boronic acids are known for their ability to inhibit proteases and other enzymes:

- Protease Inhibition : this compound has been studied for its ability to inhibit certain serine proteases, which are crucial in various physiological processes and disease states.

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted to evaluate the effects of different substituents on the naphthalene ring and their impact on biological activity. Key findings include:

- Fluorine Substitution : The introduction of fluorine at the 3-position on the naphthalene ring significantly enhanced antiproliferative activity against cancer cell lines compared to non-fluorinated analogs .

- Binding Affinity : Computational studies suggest that the compound maintains favorable binding interactions within the active sites of target proteins, supporting its potential as a lead compound in drug development .

Comparative Analysis of Boronic Acids

| Compound | Anticancer Activity | Enzyme Inhibition | Selectivity |

|---|---|---|---|

| This compound | High | Moderate | High |

| Flutamide | Moderate | Low | Low |

| Other Boronic Acid Derivatives | Variable | High | Variable |

Propiedades

IUPAC Name |

(3-fluoronaphthalen-2-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BFO2/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h1-6,13-14H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAVTUJWWSROSQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=CC=CC=C2C=C1F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.